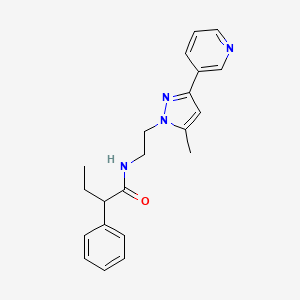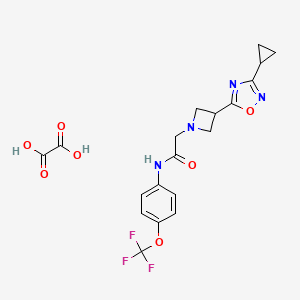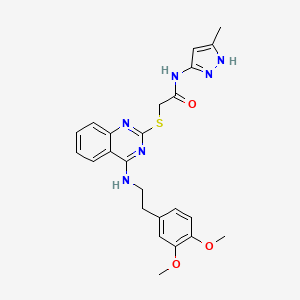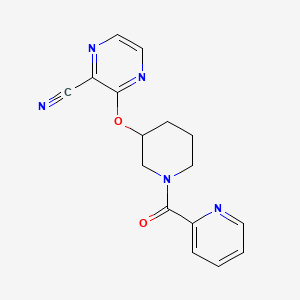![molecular formula C13H21Cl2FN2 B2392709 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266690-58-7](/img/structure/B2392709.png)
1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C13H19FN2O.2ClH . It is a major metabolite of Niaparazine, a sedative, hypnotic drug . It is also known to be a 5-HT1A receptor agonist .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 253.14 .Chemical Reactions Analysis
The metabolites of Niaprazine, which “1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” is a major part of, occur by N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .Physical And Chemical Properties Analysis
The compound presents as a white to pale reddish-yellow crystalline powder . It has a melting point of 231-234°C (lit.), a boiling point of 363.6°C at 760 mmHg, and a vapor pressure of 1.78E-05mmHg at 25°C .科学的研究の応用
Neuropharmacology and Serotonin Receptor Modulation
1-(4-Fluorophenyl)piperazine is a substituted phenylpiperazine that interacts with serotonin receptors. Researchers have investigated its effects on serotonin and dopamine concentrations in the brain . Its potential role in modulating serotoninergic pathways could be relevant for mood disorders, anxiety, and other neurological conditions.
Designer Drug and Abuse Potential
Substituted phenylpiperazines, including 1-(4-fluorophenyl)piperazine, have been identified as designer drugs and drugs of abuse . Understanding its pharmacological properties and potential for misuse is crucial for forensic toxicology and public health.
Mass Spectrometry Standard
1-(4-Fluorophenyl)piperazine serves as an analytical reference standard for mass spectrometry. Researchers use it to calibrate instruments and identify related compounds in complex samples .
Synthetic Chemistry and Medicinal Chemistry
Researchers have used 1-(4-fluorophenyl)piperazine in the synthesis of N,N-disubstituted piperazines . Its structural features may inspire the design of novel compounds for medicinal purposes.
Cayman Chemical: 1-(4-Fluorophenyl)piperazine (hydrochloride) MilliporeSigma: 1-(4-Fluorophenyl)piperazine
作用機序
Target of Action
The primary target of 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride is the serotonin receptor , specifically the 5-HT1A receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
This compound acts mainly as a 5-HT1A receptor agonist , meaning it binds to this receptor and activates it . It also has some affinity for the 5-HT2A and 5-HT2C receptors . Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine , and possibly induce their release . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Pharmacokinetics
It is known that it is metabolized in the liver and excreted renally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The activation of the 5-HT1A receptor and the increased concentration of serotonin and norepinephrine in the synaptic cleft can lead to various molecular and cellular effects. These include mood elevation, reduced anxiety, and increased feelings of happiness. Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
Safety and Hazards
特性
IUPAC Name |
1-[3-(4-fluorophenyl)propyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16;;/h3-6,15H,1-2,7-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADKQONHKTUXRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392631.png)




![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)

![N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2392642.png)
![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one](/img/structure/B2392643.png)

![2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one](/img/structure/B2392647.png)

![N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392649.png)